molecular formula C10H9NO B13695486 Hydroxylamine, O-2-naphthalenyl-

Hydroxylamine, O-2-naphthalenyl-

Cat. No.: B13695486
M. Wt: 159.18 g/mol
InChI Key: OTOUYZZRZXWUHQ-UHFFFAOYSA-N
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Description

Hydroxylamine, O-2-naphthalenyl- is an organic compound with the molecular formula C10H9NO. It is a derivative of hydroxylamine where the hydroxyl group is substituted with a 2-naphthalenyl group. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxylamine, O-2-naphthalenyl- can be synthesized through several methods. One common approach involves the reaction of 2-naphthol with hydroxylamine hydrochloride in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of hydroxylamine, O-2-naphthalenyl- often involves the Raschig process, which uses ammonia and sodium hypochlorite as starting materials. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine, O-2-naphthalenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Hydroxylamine, O-2-naphthalenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein functions.

    Medicine: It is explored for its potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: It is utilized in the production of polymers, dyes, and agrochemicals

Mechanism of Action

The mechanism of action of hydroxylamine, O-2-naphthalenyl- involves its ability to act as a nucleophile, participating in various chemical reactions. It targets molecular pathways involving nucleophilic substitution and oxidation-reduction processes. The compound’s reactivity is influenced by the presence of the 2-naphthalenyl group, which enhances its stability and reactivity in specific reactions .

Comparison with Similar Compounds

Hydroxylamine, O-2-naphthalenyl- can be compared with other hydroxylamine derivatives such as:

  • 2,4-Dinitrophenylhydroxylamine (DPH)
  • O-(Diphenylphosphinyl)hydroxylamine (DPPH)
  • Hydroxylamine-O-sulfonic acid (HOSA)

These compounds share similar reactivity patterns but differ in their substituents, which influence their specific applications and reactivity. Hydroxylamine, O-2-naphthalenyl- is unique due to the presence of the 2-naphthalenyl group, which imparts distinct chemical properties and enhances its utility in various research and industrial applications .

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

O-naphthalen-2-ylhydroxylamine

InChI

InChI=1S/C10H9NO/c11-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,11H2

InChI Key

OTOUYZZRZXWUHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)ON

Origin of Product

United States

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